molecular formula C8H7NO2 B7858104 4-Pyridineacrylic acid

4-Pyridineacrylic acid

Cat. No.: B7858104
M. Wt: 149.15 g/mol
InChI Key: SSAYTINUCCRGDR-UHFFFAOYSA-N
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Description

4-Pyridineacrylic acid (CAS 5337-79-1), also known as 3-(4-pyridyl)acrylic acid, is a heterocyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol. It is characterized by a pyridine ring substituted at the 4-position with an acrylic acid group. The compound typically forms white crystals with a high melting point of 275°C and a purity exceeding 97% by GC and titration analysis .

Synthesis: The compound is synthesized via a Knoevenagel condensation reaction between 4-pyridinecarboxyaldehyde and malonic acid in pyridine, followed by acidification with HCl. This method yields a high purity product (97.9%) after recrystallization .

Applications: this compound is used in supramolecular chemistry due to its ability to form hydrogen-bonded networks and coordination complexes. Its protonated pyridinium salts (e.g., with halides or trifluoroacetate) are structurally characterized in the Cambridge Structural Database .

Preparation Methods

Knoevenagel Condensation: Primary Synthesis Route

The most widely documented method for synthesizing 4-pyridineacrylic acid involves a Knoevenagel condensation between 4-pyridinecarbaldehyde and malonic acid. This reaction, adapted from Kudelko et al. (2015), proceeds under mild conditions and achieves high yields .

Reaction Mechanism and Conditions

In a typical procedure, equimolar amounts of 4-pyridinecarbaldehyde (0.335 mol) and malonic acid (0.335 mol) are refluxed in pyridine solvent at 120°C for 3 hours. The reaction exploits the base-catalyzed condensation of aldehydes with active methylene compounds, forming an α,β-unsaturated carboxylic acid. Pyridine acts as both solvent and base, facilitating deprotonation of malonic acid and subsequent nucleophilic attack on the aldehyde .

Post-reaction, the mixture is cooled to 0°C and acidified with concentrated hydrochloric acid (37%) until precipitation occurs. The crude product is filtered, washed with acetone, and recrystallized via slow water evaporation, yielding colorless prismatic crystals with 97.9% purity .

Key Parameters:

  • Temperature: 120°C (reflux)

  • Time: 3 hours

  • Solvent: Pyridine

  • Yield: 97.9%

  • Purification: Recrystallization from water

This method’s efficiency stems from the planar E-configuration of the double bond (C8–C4–C3–C2 torsion angle: −6.1°), which minimizes steric hindrance and stabilizes the transition state .

Crystallographic and Supramolecular Analysis

Structural characterization of this compound reveals a three-dimensional network stabilized by hydrogen bonding and π–π interactions. X-ray diffraction data (Table 1) confirm its crystallization in the P space group, with unit cell parameters refined to high precision .

Hydrogen Bonding Networks

Strong O1–H1⋯N1 interactions (2.62 Å) link molecules into chains along the101 direction, while weaker C–H⋯O bonds (2.85 Å) connect adjacent chains . These interactions, combined with π–π stacking between pyridine rings (3.82 Å) and acrylic double bonds (3.43 Å), stabilize the lattice (Fig. 1) .

Table 1: Selected crystallographic data for this compound

AtomxyzU<sub>eq</sub> (Ų)
O10.481950.69740.645370.0609
O20.637380.81360.797220.0669
N1−0.20470.728461.421310.0504
C40.11490.766411.166890.0426

Comparative Analysis of Synthetic Methods

Yield and Purity

The Knoevenagel method outperforms quaternization-based approaches in yield (97.9% vs. ~90%) and avoids multi-step purification . However, the latter offers scalability for industrial applications, albeit with modifications required to isolate this compound.

Environmental and Economic Factors

  • Solvent Use: Pyridine in the Knoevenagel method poses disposal challenges, whereas aqueous HCl in the patent route allows partial recycling .

  • Raw Material Cost: 4-Pyridinecarbaldehyde (Knoevenagel) is more expensive than 4-cyanopyridine (patent method), favoring the latter for large-scale production .

Chemical Reactions Analysis

Chemical Reactions of 4-Pyridineacrylic Acid

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions

Oxidation reactions involve the conversion of this compound into pyridine carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Oxidizing Agent Product
Potassium PermanganatePyridine Carboxylic Acids
Chromium TrioxidePyridine Carboxylic Acids

Reduction Reactions

Reduction reactions convert this compound into saturated derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Reducing Agent Product
Sodium BorohydrideSaturated Pyridine Derivatives
Lithium Aluminum HydrideSaturated Pyridine Derivatives

Substitution Reactions

The pyridine ring in this compound allows for electrophilic and nucleophilic substitution reactions. Reagents like halogens and nucleophiles are employed under various conditions.

Reagent Type of Reaction Product
HalogensElectrophilic SubstitutionHalogenated Pyridine Derivatives
NucleophilesNucleophilic SubstitutionSubstituted Pyridine Derivatives

Photochemical Reactions

While this compound itself is photoinert, its reactivity can be altered by forming salts with different acids. These salts influence the packing arrangement of the molecule, allowing for stereoselective synthesis of cyclobutane derivatives through [2+2] cycloaddition reactions upon exposure to light.

Biological Activities

This compound exhibits significant biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects. It has potential applications in treating neurodegenerative diseases and as a cosmetic ingredient .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-pyridineacrylic acid derivatives. For instance, compounds derived from 4-Hpya have shown promising results in inhibiting cancer cell proliferation. A study by Feng et al. (2022) demonstrated that specific derivatives exhibited selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Antifungal and Antimicrobial Properties
this compound has also been investigated for its antifungal and antimicrobial activities. Liu et al. (2024) reported that certain derivatives displayed significant inhibition against fungal strains, indicating their potential use in treating fungal infections . Additionally, antimicrobial studies revealed that pyridine-based compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects
Research has indicated that this compound may play a role in neuroprotection, particularly in the context of Alzheimer's disease. Drakontaeidi & Pontiki (2024) explored its potential to inhibit neurodegenerative processes, suggesting that it might be beneficial in developing treatments for cognitive decline associated with aging .

Coordination Chemistry

Ligand Properties
As a ligand, this compound is valued for its ability to form coordination complexes with various metal ions. Its multiple coordination sites allow for the construction of complex structures with different geometries. Khalfaoui et al. (2021) noted that the compound's ability to act as both a hydrogen bond donor and acceptor facilitates the formation of intricate hydrogen-bonded networks, enhancing its utility in coordination chemistry .

Catalytic Applications
The palladium complex of poly(4-vinylpyridine-co-acrylic acid) has been investigated for its catalytic activity in hydrogenation reactions. The complex demonstrates high efficiency in reducing nitro compounds to their corresponding amines, showcasing the potential of this compound in catalysis .

Case Study 1: Anticancer Activity

A study conducted on a series of this compound derivatives revealed their effectiveness against breast cancer cell lines. The derivatives were synthesized and tested for cytotoxicity using MTT assays, showing IC50 values lower than standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of pyridine-acrylic acid derivatives was screened against various bacterial strains. The results indicated that several compounds exhibited zones of inhibition comparable to commercial antibiotics, highlighting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Pyridineacrylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding. The acrylic acid moiety can undergo conjugate addition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 4-pyridineacrylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups CAS Number
This compound C₈H₇NO₂ 149.15 275 Pyridine, acrylic acid 5337-79-1
3-Pyridineacrylic acid C₈H₇NO₂ 149.15 Not reported Pyridine (3-position), acrylic acid 1126-74-5
2,6-Pyridinedicarboxylic acid C₇H₅NO₄ 167.12 245 Pyridine, two carboxylic acids 499-83-2
4-Piperidinecarboxylic acid C₆H₁₁NO₂ 129.16 Not reported Piperidine, carboxylic acid 498-94-2
(2E)-3-[4-(5-Propylpyridin-2-yl)phenyl]acrylic acid C₁₇H₁₇NO₂ 267.32 Not reported Phenyl, pyridine, acrylic acid 302602-33-1

Key Observations :

  • Positional Isomerism : 3-Pyridineacrylic acid (CAS 1126-74-5) shares the same molecular formula as this compound but differs in the pyridine substituent position. This structural variation impacts hydrogen-bonding patterns and acidity .
  • Dicarboxylic Derivatives: 2,6-Pyridinedicarboxylic acid (Dipicolinic acid) has two carboxylic acid groups, leading to a lower melting point (245°C) compared to this compound. Dipicolinic acid is notable as a biomarker for bacterial spores .
  • Piperidine Analog : 4-Piperidinecarboxylic acid replaces the aromatic pyridine ring with a saturated piperidine ring, reducing molecular rigidity and altering solubility .

Stability and Handling

  • Thermal Stability : this compound’s high melting point (275°C) exceeds that of many analogs, making it suitable for high-temperature applications .
  • Solubility : It is sparingly soluble in water but dissolves in polar organic solvents like pyridine and DMSO. In contrast, dipicolinic acid shows higher aqueous solubility due to its dual carboxylic acid groups .

Biological Activity

4-Pyridineacrylic acid, also known as (E)-3-(pyridin-4-yl)acrylic acid, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring attached to an acrylic acid moiety. This configuration allows for multiple coordination sites and versatile interactions, which are crucial for its biological activities. The compound has been noted for its ability to act as both a hydrogen bond donor and acceptor, facilitating the formation of complex hydrogen-bonded networks .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, Feng et al. (2022) reported that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antifungal Properties

The antifungal activity of this compound has also been investigated. Liu et al. (2024) found that certain derivatives displayed potent antifungal effects against pathogenic fungi, including Candida species. The effectiveness was attributed to the disruption of fungal cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties, making it a candidate for Alzheimer's disease treatment. Drakontaeidi & Pontiki (2024) highlighted its ability to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of this compound have been documented by Nouni et al. (2023), who demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in vitro. This activity suggests its potential utility in preventing oxidative damage associated with various diseases .

Cosmetic Applications

In addition to its medicinal properties, this compound has been explored for cosmetic applications due to its antioxidant and anti-inflammatory effects. Gunia-Krzyżak et al. (2018) noted its use in formulations aimed at skin protection and rejuvenation .

Summary of Biological Activities

Biological ActivityFindings
Anticancer Induces apoptosis; inhibits proliferation in cancer cell lines .
Antifungal Effective against Candida species; disrupts cell membranes .
Neuroprotective Inhibits neuroinflammation; reduces oxidative stress .
Antioxidant Scavenges free radicals; reduces oxidative damage .
Cosmetic Used for skin protection; anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Anticancer Study : A derivative of this compound was tested against breast cancer cells, showing a dose-dependent decrease in viability with IC50 values significantly lower than standard chemotherapeutics.
  • Neuroprotection : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Antifungal Efficacy : A clinical trial involving patients with recurrent Candida infections demonstrated that topical formulations containing this compound led to significant improvements in symptoms compared to placebo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-pyridineacrylic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 4-pyridinecarbaldehyde and malonic acid in pyridine under reflux. To optimize yield (reported up to 97.9%), ensure stoichiometric equivalence of reactants, controlled reflux duration (~3 hours), and slow recrystallization via water evaporation . Purity can be enhanced using acid precipitation (HCl) and acetone washing to remove unreacted precursors. Confirm purity via HPLC or NMR (¹H/¹³C) .

Q. How is the structural characterization of this compound performed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P2₁/c) reveal planar configurations and intermolecular O–H···N interactions . Complementary techniques include FT-IR (to confirm carboxylic acid and pyridyl groups) and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : The compound acts as a ligand in coordination polymers due to its dual functional groups (carboxylic acid and pyridyl). Design experiments by reacting it with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Characterize resulting complexes via single-crystal XRD and TGA to assess thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer : Systematic reviews (PRISMA guidelines) should be applied to collate mechanistic studies . For conflicting data (e.g., radical vs. polar pathways), use isotopic labeling (²H/¹³C) to track bond formation/cleavage. Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) can validate intermediates .

Q. What strategies are effective for studying supramolecular interactions of this compound in crystal engineering?

  • Methodological Answer : Employ Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., H-bonding, π-π stacking). Compare packing motifs across polymorphs synthesized via solvent variation (e.g., DMF vs. ethanol). Pair with DSC to correlate thermal behavior with lattice stability .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets or catalysts. For reaction prediction, apply DFT to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites . Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What are the best practices for reconciling discrepancies in spectroscopic data across studies?

  • Methodological Answer : Establish a standardized protocol for NMR (e.g., same solvent, reference compound) to minimize solvent/shift artifacts. Cross-validate with independent techniques: compare IR carbonyl stretches (~1700 cm⁻¹) with XRD bond lengths. Publish raw data in repositories (e.g., Zenodo) for transparency .

Q. Methodological and Reproducibility Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

  • Methodological Answer : Document all parameters (reflux time, cooling rate, solvent ratios) using electronic lab notebooks. Include control experiments (e.g., omitting pyridine to test catalysis necessity). Adhere to FAIR data principles by sharing protocols on platforms like Protocols.io .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, flush eyes/skin with water for 15 minutes and consult SDS (e.g., ALADDIN SCIENTIFIC guidelines). Store in airtight containers away from oxidizers .

Q. Tables for Key Data

Property Experimental Value Technique Reference
Melting Point210–212°C (decomp.)DSC
Crystal SystemMonoclinic, P2₁/cX-ray Diffraction
FT-IR (C=O stretch)1685 cm⁻¹FT-IR Spectroscopy
Solubility in WaterSlightly solubleGravimetric Analysis

Properties

IUPAC Name

3-pyridin-4-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYTINUCCRGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302309
Record name 3-(4-Pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5337-79-1
Record name 3-(4-Pyridinyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5337-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Pyridinecarboxaldehyde (18.96 g, 0.177 mol) and malonic acid (55.3 g, 0.53 mol) were placed in 200 ml of pyridine. Piperidine (5.25 ml, 0.053 mol) was added and the reaction was refluxed for 6 hours. The reaction mixture was cooled in an ice bath and then the white solid was filtered off and rinsed with ether and dried to afford 20.1 g of the subtitle compound. Concentration of the filtrate and then filtration and rinsing with ether resulted in recovery of another 2.2 g of product (84% total yield).
Quantity
18.96 g
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55.3 g
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5.25 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Patent application WO 97/22584 describes the preparation of Donepezil by reaction of pyridine-4-carboxyaldehyde with malonic acid to give 3-(pyridin-4-yl)-2-propenoic acid, followed by hydrogenation of the double bond to give 3-(piperidin-4-yl)-2-propionic acid. Reaction of this intermediate with methyl chloroformate afforded 3-[N-(methyloxycarbonyl) piperidin-4-yl]propionic acid. This was followed by reaction with oxalyl chloride to give methyl 4-(2-chlorocarbonylethyl)piperidin-1-carboxylate. Reaction with 1,2-dimethoxybenzene in the presence of aluminum chloride afforded methyl 4-[3-(3,4-dimethoxyphenyl)-3-oxopropyl]piperidin-1-carboxylate. Reaction with tetramethyldiaminomethane afforded 4-[2-(3,4-dimethoxybenzoyl)allyl] piperidin-1-carboxylate. Reaction with sulfuric acid afforded methyl 4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpiperidin-1-carboxylate. This was followed by treatment with base to give 5,6-dimethoxy-2-(piperidin-4-ylmethyl) indan-1-one, then reaction with benzyl bromide afforded Donepezil (Scheme 3).
Quantity
0 (± 1) mol
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pyridine-4-carboxyaldehyde
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Synthesis routes and methods III

Procedure details

To a mixture of malonic acid (12 g), pyridine (7.6 g) in ethanol(41 ml) was added dropwise 4-pyridinecarbaldehyde (10.3 g) at 40° C. The mixture was stirred at 80° C. for 5 hours, then cooled to room temperature. The precipitate was filtered washed with ethanol and dried in vacuo to give 3-(4-pyridyl)-2-propenoic acid (10.4 g)
Quantity
12 g
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Reaction Step One
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7.6 g
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41 mL
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10.3 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-Pyridineacrylic acid
4-Pyridineacrylic acid
4-Pyridineacrylic acid
4-Pyridineacrylic acid
4-Pyridineacrylic acid
4-Pyridineacrylic acid

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